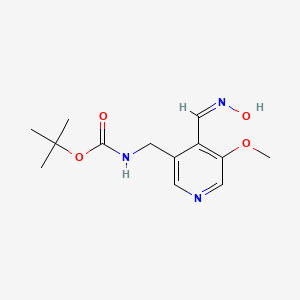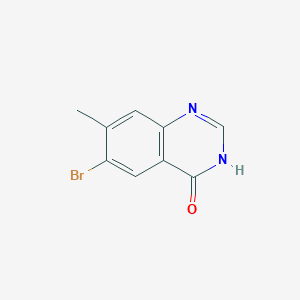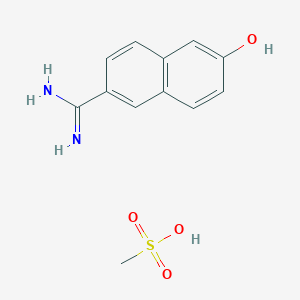
6-Amidino-2-naphthol Methanesulfonate
Vue d'ensemble
Description
6-Amidino-2-naphthol Methanesulfonate is a chemical compound with the molecular formula C12H14N2O4S and a molecular weight of 282.32 . It is known for its utility as an N-terminal derivatization reagent, which improves peptide fragmentation . This compound is also referred to as 6-Amidino-2-naphthol Methanesulfonic Acid .
Mécanisme D'action
Target of Action
It is often used as a chemical intermediate in the synthesis of other compounds , suggesting that its targets may vary depending on the final product.
Mode of Action
It is known to be a useful N-terminal derivatization reagent for improving peptide fragmentation , indicating that it may interact with peptide bonds in proteins.
Biochemical Pathways
As a chemical intermediate, its effects on biochemical pathways would likely depend on the final compound it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would likely depend on the final compound it is used to synthesize .
Action Environment
It is known to be stable under normal conditions but should be stored under inert gas at 2-8°c to avoid exposure to strong light, high temperature, or humid environment .
Analyse Biochimique
Biochemical Properties
6-Amidino-2-naphthol Methanesulfonate plays a crucial role in biochemical reactions, particularly in the detection of arginine residues in proteins. It interacts with enzymes such as serine proteases, where it acts as an inhibitor. The compound binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity . This interaction is essential for studying the structure and function of proteins, as it allows researchers to pinpoint specific amino acid residues and their roles in enzymatic reactions .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by inhibiting serine proteases, which are involved in numerous cellular pathways, including coagulation and inflammation . The compound’s inhibition of these enzymes can lead to altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. For instance, the inhibition of urokinase-type plasminogen activator by this compound affects cell migration and tissue remodeling .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of serine proteases. The compound forms a covalent bond with the serine residue in the enzyme’s active site, leading to enzyme inhibition . This interaction disrupts the enzyme’s catalytic triad, preventing substrate cleavage and subsequent enzymatic activity. Additionally, this compound can induce conformational changes in the enzyme, further inhibiting its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that the compound maintains its inhibitory effects on serine proteases over extended periods, although slight degradation may occur, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant adverse effects . At higher doses, toxic effects such as tissue damage and impaired cellular function have been observed . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and modification. It interacts with enzymes such as serine proteases, influencing metabolic flux and metabolite levels . The compound’s inhibition of these enzymes can lead to altered protein turnover and changes in cellular metabolism, affecting overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on serine proteases. The compound’s distribution is influenced by factors such as cellular uptake, binding affinity, and tissue-specific expression of transporters .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it interacts with target enzymes. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to compartments such as the cytoplasm and nucleus . This localization is crucial for its inhibitory activity, as it ensures the compound reaches its target enzymes and exerts its effects effectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amidino-2-naphthol Methanesulfonate typically involves multiple steps:
Starting Material: 6-Hydroxy-2-naphthaldehyde is used as the starting material.
Formation of 6-Cyano-2-naphthol: This is achieved through an addition-elimination reaction using dimethyl sulfoxide and hydroxylamine hydrochloride.
Pinner Reaction: The 6-cyano-2-naphthol undergoes a Pinner reaction in a hydrochloric acid/methanol solution to form 6-hydroxy-2-naphthalene imino methyl ester hydrochloride.
Aminolysis: Ammonia gas is introduced to carry out an aminolysis reaction, yielding 6-amidino-2-naphthol.
Final Conversion: The 6-amidino-2-naphthol reacts sequentially with sodium bicarbonate and methanesulfonic acid to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but with optimized conditions for scalability and safety. The improved Pinner method, which uses acetyl chloride and methanol to produce hydrochloric acid, is particularly favored for its operability and ease of industrialization .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amidino-2-naphthol Methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the amidino and naphthol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various derivatives of the original compound .
Applications De Recherche Scientifique
6-Amidino-2-naphthol Methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a derivatization reagent to improve peptide fragmentation in mass spectrometry.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions.
Industry: The compound is employed in the production of various chemical intermediates and fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-2-naphthimidamide Methanesulfonate
- 6-Carbamimidoyl-2-naphthol Methanesulfonate
- 6-Hydroxynaphthalene-2-carboximidamide Methanesulfonate
Uniqueness
6-Amidino-2-naphthol Methanesulfonate is unique due to its high efficiency as an N-terminal derivatization reagent, which significantly improves peptide fragmentation compared to similar compounds . Its stability and ease of synthesis also make it a preferred choice in various applications .
Propriétés
IUPAC Name |
6-hydroxynaphthalene-2-carboximidamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.CH4O3S/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;1-5(2,3)4/h1-6,14H,(H3,12,13);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLGCELWCUFUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496245 | |
| Record name | Methanesulfonic acid--6-(diaminomethylidene)naphthalen-2(6H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82957-06-0 | |
| Record name | Methanesulfonic acid--6-(diaminomethylidene)naphthalen-2(6H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-2-naphthimidamide methanesulfonate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in the novel synthesis of 6-Amidino-2-naphthol Methanesulfonate described in the research?
A1: The new synthesis method for this compound, a key intermediate in the production of the anti-pancreatitis drug Nafamostat Mesilate, involves several distinct steps [, ]:
- Starting with 6-hydroxy-2-naphthaldehyde, an addition-elimination reaction is carried out with hydroxylamine hydrochloride in dimethyl sulfoxide, yielding 6-cyano-2-naphthol. This step replaces the traditional use of highly toxic copper cyanide, offering a safer and milder approach [].
- 6-cyano-2-naphthol undergoes a Pinner reaction in a solution of HCl/methanol to produce 6-hydroxy-2-naphthalene imino methyl ester hydrochloride. The researchers employ an improved Pinner method where HCl is generated in situ from acetyl chloride and methanol, eliminating the need for direct introduction of HCl gas and simplifying the process for potential industrial application [].
Q2: How does this new synthesis method for this compound compare to the traditional approach?
A2: The newly developed synthesis method presents significant advantages over the traditional route []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



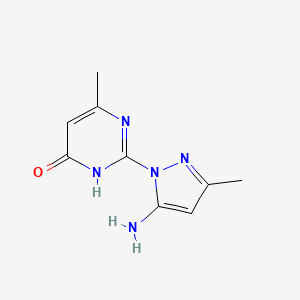

![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)
![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384363.png)
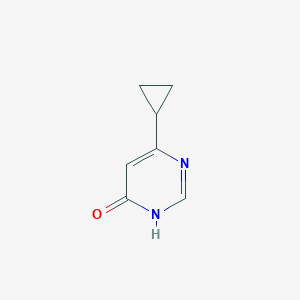
![2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B1384366.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)
![6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1384370.png)
![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)
